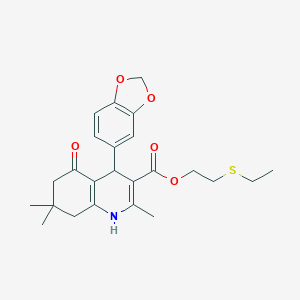
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also inhibit the growth of fungi and bacteria by disrupting the cell membrane or inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that this compound may have biochemical and physiological effects on the body. It has been shown to have low toxicity and may have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments include its potential applications in various fields of scientific research, low toxicity, and potential use as a fluorescent probe. The limitations include the need for specific conditions for synthesis and the limited understanding of its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. These include further investigation of its antitumor, antifungal, and antibacterial properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand its mechanism of action and to develop new synthesis methods that may improve its efficiency and reduce its limitations.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
合成法
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves the reaction of 2-(Ethylsulfanyl)ethylamine with 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylic acid in the presence of a coupling reagent and a base. The reaction is carried out under specific conditions to obtain the desired product.
科学的研究の応用
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown potential applications in various fields of scientific research. It has been studied for its antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C24H29NO5S |
|---|---|
分子量 |
443.6 g/mol |
IUPAC名 |
2-ethylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H29NO5S/c1-5-31-9-8-28-23(27)20-14(2)25-16-11-24(3,4)12-17(26)22(16)21(20)15-6-7-18-19(10-15)30-13-29-18/h6-7,10,21,25H,5,8-9,11-13H2,1-4H3 |
InChIキー |
PRDMVRFMMQZSIN-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)(C)C)C |
正規SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)

![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

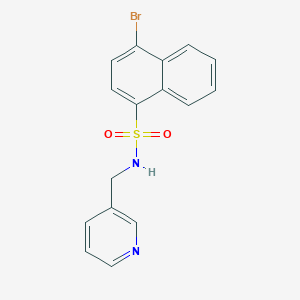
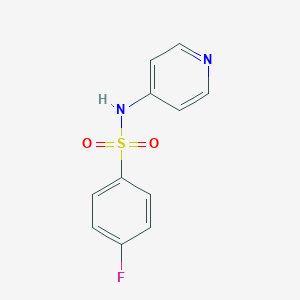

![Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)
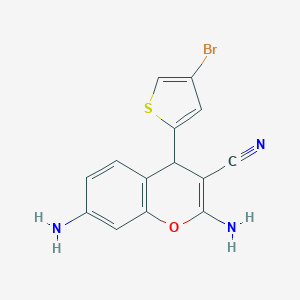
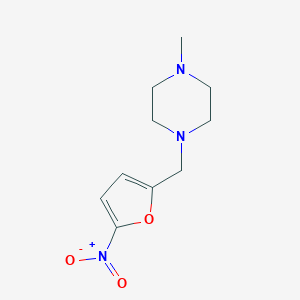
![N-butyl-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B259587.png)